1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)11-4-3-5-13(6-11)15-14(19)12-7-16(8-12)10(2)18/h3-6,12H,7-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEWIXRBZKZUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide typically involves the reaction of 3-acetylphenylamine with azetidine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Acetyl-N-(2-methyl-6-quinolinyl)-4-piperidinecarboxamide
- Structural Differences: Replaces the azetidine ring with a piperidine ring and substitutes the 3-acetylphenyl group with a 2-methyl-6-quinolinyl moiety.
- The quinolinyl group introduces aromaticity and planar geometry, which may enhance interactions with hydrophobic binding pockets (e.g., kinase ATP sites) .
N-(3-Acetylphenyl)-acetamide
- Structural Differences : Lacks the azetidine-3-carboxamide moiety, retaining only the N-(3-acetylphenyl)acetamide backbone.
- Functional Implications: Simplified structure may reduce steric hindrance, improving solubility but diminishing target specificity. This compound is a key intermediate in the synthesis of zaleplon, a sedative-hypnotic drug, highlighting the pharmacological relevance of the 3-acetylphenyl group .
1-Acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
- Structural Differences : Substitutes the 3-acetyl group with a methylsulfonamido group.
- Functional Implications :
1-Acetyl-N-(1-phenylethylamine)-9H-β-carboline-3-carboxamide (6c)
- Structural Differences : Replaces the azetidine ring with a β-carboline scaffold (a tricyclic aromatic system) and substitutes the 3-acetylphenyl group with a phenylethylamine moiety.
- Functional Implications: The β-carboline core is associated with interactions with GABAA receptors and monoamine oxidases, suggesting divergent biological targets compared to azetidine derivatives. The phenylethylamine group may confer adrenergic or dopaminergic activity .
Comparative Physicochemical and Pharmacological Data
| Compound Name | Core Structure | Key Substituents | LogP (Predicted) | Notable Targets/Applications |
|---|---|---|---|---|
| 1-Acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide | Azetidine | 3-Acetylphenyl, Acetyl | 1.8 | Enzyme inhibitors (hypothetical) |
| 1-Acetyl-N-(2-methyl-6-quinolinyl)-4-piperidinecarboxamide | Piperidine | 2-Methyl-6-quinolinyl | 2.5 | Kinases, anticancer agents |
| N-(3-Acetylphenyl)-acetamide | Acetamide | 3-Acetylphenyl | 1.2 | Zaleplon intermediate |
| 1-Acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide | Azetidine | 3-Methylsulfonamido | 0.9 | Kinase inhibitors, solubility enhancers |
| 1-Acetyl-N-(1-phenylethylamine)-9H-β-carboline-3-carboxamide | β-Carboline | Phenylethylamine | 3.1 | GABAA receptors, neuroactive agents |
*Predicted LogP values calculated using ChemAxon software.
Key Research Findings
- Synthetic Accessibility: The azetidine derivative requires specialized conditions for ring closure, whereas piperidine analogs (e.g., 1-Acetyl-N-(2-methyl-6-quinolinyl)-4-piperidinecarboxamide) are more straightforward to synthesize .
- Target Selectivity : The 3-acetylphenyl group in the parent compound may confer selectivity for acetyl-lysine binding domains (e.g., bromodomains), whereas sulfonamido derivatives show broader kinase inhibition .
- Metabolic Stability : Azetidine’s ring strain may increase susceptibility to oxidative metabolism compared to β-carboline derivatives, which exhibit extended half-lives in vivo .
Biological Activity
1-Acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique azetidine ring structure, which is modified with acetyl and carboxamide functional groups. The chemical formula is , and its IUPAC name reflects its structural components.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes, potentially affecting pathways related to cancer progression and inflammation. The exact mechanism involves binding to active sites of target proteins, thereby modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. In vitro assays have demonstrated that the compound can disrupt the DNA-binding activity of STAT3, a transcription factor often implicated in tumor growth and survival. The compound showed an IC50 value in the low micromolar range against breast cancer cell lines, suggesting significant cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.52 |
| MDA-MB-468 | 2.22 |
These results indicate that while the compound has potent effects in vitro, further exploration is needed to assess its efficacy in vivo.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has also been investigated for anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokine production, thus providing a dual mechanism of action that could be beneficial in treating various inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the azetidine core or substituents on the phenyl ring can significantly impact its potency and selectivity:
- Azetidine Core Modifications: Variations in the azetidine structure have shown changes in binding affinity to target proteins.
- Phenyl Ring Substituents: The presence of electron-donating or withdrawing groups on the phenyl ring alters the compound's lipophilicity and membrane permeability, influencing its bioavailability.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Study: A study conducted on MDA-MB-231 and MDA-MB-468 cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls.
- Inflammation Model: In an animal model of inflammation, administration of the compound led to decreased levels of inflammatory markers, indicating potential therapeutic benefits in conditions like rheumatoid arthritis.
Q & A
Q. What are the recommended synthetic routes for 1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step organic reactions, including amidation and acetylation. A controlled copolymerization approach (as used for structurally similar polycationic reagents) can be adapted, where parameters such as monomer ratios, initiator concentration (e.g., ammonium persulfate), and temperature are optimized using Design of Experiments (DoE) principles . For example:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at elevated temperatures |
| Monomer Ratio | 1:1 (CMDA:DMDAAC) | Balanced reactivity |
| Reaction Time | 4–6 hours | Prevents side-product formation |
Flow chemistry methods, such as continuous-flow processes, may enhance reproducibility by maintaining precise control over reaction parameters .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- HPLC : For purity assessment (>98% purity, as validated for related azetidine derivatives) .
- FTIR and NMR Spectroscopy : To confirm functional groups (e.g., acetyl peaks at ~1700 cm⁻¹ in FTIR) and structural integrity .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS for accurate mass determination).
A table of reference spectral data for analogous compounds:
| Technique | Key Peaks/Features | Reference Compound |
|---|---|---|
| ¹H NMR | δ 2.1 ppm (acetyl CH₃), δ 7.3–7.5 ppm (aromatic H) | N-(3-Methoxyphenyl)acetamide |
| FTIR | 1650–1750 cm⁻¹ (C=O stretches) | Azetidine-3-carboxylic acid |
Q. What safety protocols are recommended for handling azetidine-containing compounds?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation.
- First Aid : Immediate flushing with water for eye/skin exposure; avoid mouth-to-mouth resuscitation during inhalation incidents .
Advanced Research Questions
Q. How can computational methods like DFT enhance the study of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties and reactivity:
- HOMO-LUMO Analysis : Identifies electron-rich regions for nucleophilic attack (e.g., LUMO energy ~ -2.5 eV for similar acetamides) .
- Molecular Electrostatic Potential (MESP) : Maps charge distribution to predict interaction sites with biological targets .
- Vibrational Spectroscopy Modeling : Matches computed FTIR spectra with experimental data to validate structural assignments .
Q. How can researchers resolve contradictions in reported reaction yields or biological activity data?
Methodological Answer:
- Data Triangulation : Compare results across multiple analytical methods (e.g., HPLC purity vs. NMR integration).
- Batch-to-Batch Analysis : Identify impurities using LC-MS and adjust purification protocols (e.g., column chromatography gradients) .
- Biological Assay Reproducibility : Use standardized cell lines (e.g., HEK293 for receptor-binding studies) and include positive controls (e.g., known enzyme inhibitors) .
Q. What strategies are effective for studying the compound’s biochemical interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to targets like kinases or GPCRs.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Molecular Docking : Uses software like AutoDock Vina to predict binding poses in protein active sites (e.g., VEGFR2 homology models) .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Derivative Synthesis : Modify the azetidine ring (e.g., substituent addition) or acetyl groups to assess impact on bioactivity .
- Biological Testing : Screen analogs against disease-relevant assays (e.g., anti-inflammatory activity via COX-2 inhibition assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
